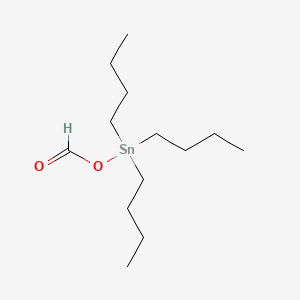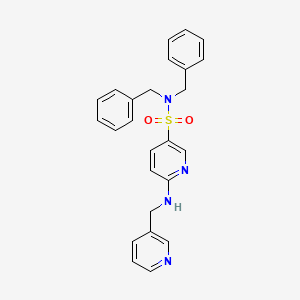
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide is a complex organic compound with a molecular formula of C12H8N2S and a molecular weight of 444.5487 . This compound is characterized by its unique structure, which includes a pyridine ring substituted with a sulfonamide group and a pyridin-3-ylmethylamino group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide involves multiple steps, typically starting with the preparation of the pyridine ring and subsequent functionalization. The synthetic route often includes:
Formation of the Pyridine Ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyridine derivative with sulfonyl chloride in the presence of a base.
Attachment of the Pyridin-3-ylmethylamino Group: This is typically done through a nucleophilic substitution reaction, where the pyridine derivative reacts with a suitable amine.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also contains a pyridine ring and is used in coordination chemistry and catalysis.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: This compound belongs to the class of indoles and is studied for its biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
7066-21-9 |
|---|---|
Molekularformel |
C25H24N4O2S |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C25H24N4O2S/c30-32(31,24-13-14-25(28-18-24)27-17-23-12-7-15-26-16-23)29(19-21-8-3-1-4-9-21)20-22-10-5-2-6-11-22/h1-16,18H,17,19-20H2,(H,27,28) |
InChI-Schlüssel |
KAMAGZYKQMEBNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)NCC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
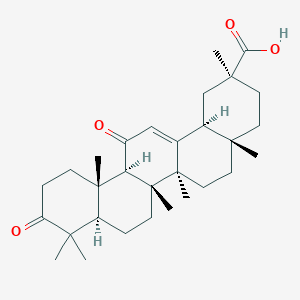
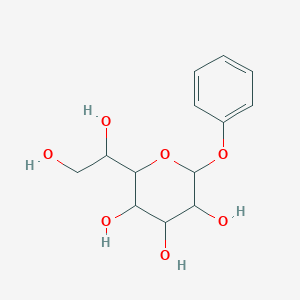

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
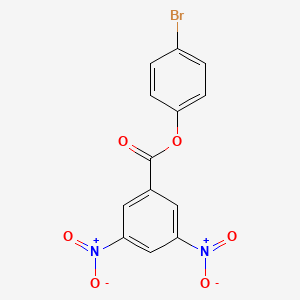
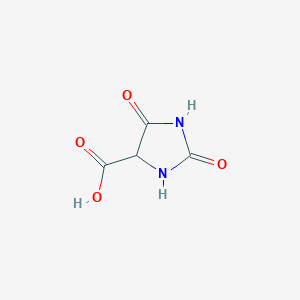
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)

